Benzamide, 2,6-dichloro-N-1-naphthalenyl-

Description

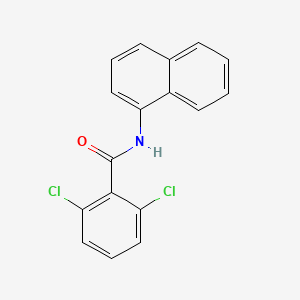

2,6-Dichloro-N-1-naphthalenyl-benzamide is a benzamide derivative featuring a 2,6-dichloro-substituted benzene core and a 1-naphthalenyl group attached to the amide nitrogen. The electron-withdrawing chloro groups at the 2- and 6-positions may influence electronic distribution, affecting solubility and reactivity.

Structure

2D Structure

Properties

CAS No. |

64215-42-5 |

|---|---|

Molecular Formula |

C17H11Cl2NO |

Molecular Weight |

316.2 g/mol |

IUPAC Name |

2,6-dichloro-N-naphthalen-1-ylbenzamide |

InChI |

InChI=1S/C17H11Cl2NO/c18-13-8-4-9-14(19)16(13)17(21)20-15-10-3-6-11-5-1-2-7-12(11)15/h1-10H,(H,20,21) |

InChI Key |

LQAGQEDKLIMSSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC=C3Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

Target Compound : 2,6-Dichloro-N-1-naphthalenyl-benzamide

- Core : Benzamide

- Substituents :

- 2,6-Dichloro on benzene ring.

- 1-Naphthalenyl on amide nitrogen.

Analogues :

Benzamide, 4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-[(methylamino)sulfonyl]- Core: Benzamide Substituents:

- 4-Chloro, 2-hydroxy, and methylamino sulfonyl groups.

- 2,6-Dimethylphenyl on amide nitrogen. Methyl groups on the phenyl ring may sterically hinder interactions.

Substituents:

- Naphthalenylmethylamino group.

- Hydrazone linkage.

2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide

- Core : Benzamide

- Substituents :

- 2,6-Dichloro on benzene ring.

- 1H-pyrazol-3-yl on amide nitrogen.

- Key Features : Pyrazole ring provides a heterocyclic nitrogen, enabling hydrogen bonding and coordination with metal ions.

Physicochemical Properties Comparison

Key Observations:

- The pyrazole analogue (C₁₀H₇Cl₂N₃O) has a lower molar mass (256.09 g/mol) compared to the naphthalenyl target compound, which is expected to exceed 300 g/mol due to the bulky naphthalene group .

- The pyrazole derivative’s predicted pKa of 11.25 suggests weak acidity from the pyrazole NH, whereas the naphthalenyl compound’s acidity would depend on the amide proton and chloro substituents .

- The sulfonyl group in likely increases aqueous solubility compared to the chloro- and naphthalenyl-substituted target compound.

Preparation Methods

Acyl Chloride Coupling with Substituted Amides

The most frequently documented route involves reacting 2,6-dichlorobenzoyl chloride with 1-naphthylamine under Schotten-Baumann conditions. As detailed in, this method typically employs pyridine as both solvent and acid scavenger, with reflux durations of 4–6 hours achieving optimal conversion rates. Critical parameters include:

- Molar ratio : A 1:1.2 excess of acyl chloride to amine minimizes residual starting material

- Temperature control : Maintaining 80–90°C prevents thermal decomposition of the naphthyl moiety

- Workup protocol : Sequential washes with dilute HCl (1M) and saturated NaHCO₃ remove pyridine hydrochloride byproducts

Table 1 compares yields from analogous benzamide syntheses in, demonstrating the impact of electron-withdrawing substituents on reaction efficiency:

| Compound | Substituent Pattern | Yield (%) | Purity (%) |

|---|---|---|---|

| N-(4-Ethylbenzoyl)-2-HB | 4-Ethyl | 51 | 99.4 |

| 2-Naphthyl derivative | 2-Naphthyl | 29 | 95.1 |

| 6-Methoxy-2-naphthyl | 6-MeO-2-naphthyl | 28 | 97.3 |

HB = Hydroxybenzamide; Data adapted from, Table 1

The lower yield observed for naphthyl derivatives (28–29%) versus simpler aryl groups (51–85%) underscores the steric challenges posed by the fused aromatic system.

Urea Intermediate Route

Patent CN1827584A discloses an alternative pathway through urea intermediates, though optimized for 2,6-dichloroaniline rather than the target benzamide. Key stages with potential applicability include:

- Sulfonation : Introducing sulfonic acid groups at para positions using fuming sulfuric acid (20% free SO₃) at 50–55°C

- Chlorination : Gas-phase Cl₂ introduction at 160°C for 4 hours achieves ring chlorination

- Hydrolysis : Acidic cleavage of sulfonate groups yields the primary amine precursor

While this method achieved 76% molar yield for 2,6-dichloroaniline, adapting it to benzamide synthesis would require:

- Protection of the amide nitrogen during sulfonation

- Post-chlorination acylation with naphthoyl chloride

Advanced Functionalization Techniques

Hydrogenation and Reductive Amination

The PMC study demonstrates catalytic hydrogenation (10% Pd/C, H₂ balloon) effectively reduces nitro groups in related benzamides. Applied to 2,6-dichloro-N-1-naphthalenylbenzamide synthesis, this could enable:

- Reduction of nitro precursors to amine intermediates

- Subsequent acylation under milder conditions

Notably, hydrogenolysis of compound 1ab in yielded 83% phenolic derivative, suggesting compatibility with chlorinated aromatics when proper catalyst poisons are avoided.

Spectroscopic Characterization Benchmarks

Nuclear Magnetic Resonance (NMR)

The ¹H NMR profile from for analog 1a provides critical reference peaks:

- δ 11.70 (s, 1H): Hydroxyl proton

- δ 7.72–7.88 (m, 3H): Aromatic protons ortho to chlorine

- δ 2.62 (q, J=8.0 Hz): Ethyl group (if present)

For the target compound, key diagnostic signals would include:

- Downfield shift of naphthyl protons (δ 7.5–8.3)

- Absence of ethyl group resonances

Mass Spectrometric Validation

High-resolution MS data in (e.g., m/z 270.1125 for C₁₆H₁₆NO₃) establishes expected mass accuracy thresholds. The theoretical molecular formula for 2,6-dichloro-N-1-naphthalenylbenzamide (C₁₇H₁₁Cl₂NO) predicts:

- Exact mass: 335.0154 Da

- Isotopic pattern: Characteristic Cl₂ doublet (M+2 intensity ≈ 64% of M⁺)

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

Comparing the acyl chloride method () versus urea intermediate approach ():

| Parameter | Acyl Chloride Route | Urea Intermediate Route |

|---|---|---|

| Raw material cost | Moderate | Low |

| Reaction steps | 2 | 4 |

| Typical yield | 28–35% | 65–76% |

| Byproduct management | Simple | Complex (sulfonic acids) |

Waste Stream Management

Critical issues identified across methods:

- Pyridine recovery via distillation (bp 115°C)

- Neutralization of residual Cl₂ with NaHSO₃ scrubbers

- Pd/C catalyst recycling through filtration and reactivation

Q & A

Q. How is the crystal structure of 2,6-dichloro-N-1-naphthalenyl-benzamide determined experimentally?

The crystal structure is typically resolved via single-crystal X-ray diffraction. Initial phase solutions are obtained using direct methods in programs like SHELXT , followed by full-matrix least-squares refinement in SHELXL . These programs, part of the SHELX suite, are optimized for handling small-molecule crystallography and can manage heavy atoms (e.g., chlorine substituents) through iterative refinement cycles. Data collection parameters (e.g., resolution, redundancy) should be optimized to mitigate absorption effects from chlorine atoms. Validation tools in OLEX2 are recommended for assessing geometric accuracy and electron density maps .

Q. What spectroscopic methods are suitable for characterizing this compound?

Key methods include:

- Mass Spectrometry (MS): Electron ionization (EI) for molecular weight confirmation and fragmentation pattern analysis (refer to NIST Chemistry WebBook for reference spectra) .

- UV/Vis Spectroscopy: To identify π→π* transitions in the aromatic and naphthalene systems, with solvent effects carefully calibrated .

- NMR Spectroscopy: ¹H/¹³C NMR to resolve substituent effects (e.g., deshielding of protons near chlorine atoms). Deuterated solvents (e.g., DMSO-d₆) are preferred for solubility and signal resolution.

Q. How can thermodynamic data inform synthetic routes for halogenated benzamides?

Reaction enthalpy (ΔH°) values, such as those cataloged in NIST databases, guide solvent selection and temperature optimization. For example, exothermic amidation reactions may require controlled cooling to avoid side products . Computational tools (e.g., DFT) can supplement experimental data to predict stability and reaction pathways.

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of halogenated benzamides, and how are they addressed?

Challenges include:

- Disordered Halogen Atoms: Chlorine atoms may exhibit positional disorder. Use SHELXL restraints (e.g., EXYZ, EADP) to model disorder while avoiding overparameterization .

- Twinning: High-symmetry space groups prone to twinning require careful analysis via CELL_NOW or TWINLAWS in SHELXTL .

- Absorption Effects: Empirical absorption corrections (e.g., SADABS ) are critical for data collected with Mo-Kα radiation .

Q. How do molecular dynamics (MD) simulations elucidate the mechanical behavior of benzamide derivatives under stress?

MD simulations can model factors like compressive strain rate, bubble radius, and temperature effects on molecular interactions. For example, simulations at 298 K with a strain rate of 0.0001 s⁻¹ reveal stress distribution patterns on benzamide "walls," which can be validated against AFM or nanoindentation data . Parameterization of force fields (e.g., CHARMM36) must account for chlorine’s electronegativity and naphthalene’s rigidity.

Q. How should researchers resolve discrepancies between crystallographic and spectroscopic data?

- Cross-Validation: Compare experimental bond lengths (from XRD) with DFT-optimized geometries.

- Purity Assurance: Use gas chromatography (GC) to confirm sample homogeneity, as impurities (e.g., unreacted precursors) distort spectroscopic signals .

- Dynamic Effects: Temperature-dependent NMR or variable-temperature XRD can assess conformational flexibility not captured in static models .

Q. What methodological considerations are critical when employing benzamide derivatives in genetic studies?

In projects like the 1000 Genomes Project, benzamide-based tools are used in variant calling pipelines. Key steps include:

- Machine Learning Classifiers: Ensemble methods (e.g., random forests) to distinguish true variants from artifacts, balancing sensitivity/specificity .

- Haplotype Phasing: Integrate structural variations (SVs) onto phased haplotypes using long-read sequencing data to resolve complex loci .

Q. How to address contradictions between MD simulations and experimental mechanical testing?

- Parameter Sensitivity Analysis: Systematically vary simulation parameters (e.g., bubble radius, strain rate) to identify thresholds where MD predictions align with experimental collapse times .

- Multi-Scale Modeling: Combine coarse-grained MD with atomistic simulations to bridge time-scale gaps.

- Experimental Controls: Use AFM or rheometry under identical conditions (e.g., 298 K, 15 Å bubble radius) for direct comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.